N-(3-chlorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-12(2)18-24-25-19-20(23-15-8-3-4-9-16(15)26(18)19)28-11-17(27)22-14-7-5-6-13(21)10-14/h3-10,12H,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGVJTRKKKJYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazoloquinoxaline Synthesis
The triazoloquinoxaline core is synthesized via a sequence starting with quinoxaline derivatives. As demonstrated in the synthesis of analogous compounds, o-phenylenediamine (1) is condensed with oxalic acid to form quinoxaline-2,3-dione (2) . Subsequent treatment with thionyl chloride converts the dione into 2,3-dichloroquinoxaline (3) in 95% yield. Hydrazinolysis of 3 with hydrazine hydrate yields 2-chloro-3-hydrazinylquinoxaline (4) , which undergoes cyclization with triethyl ortho-propionate to form 4-chloro-1-ethyl-triazolo[4,3-a]quinoxaline (5) . For the target compound, triethyl ortho-isobutyrate replaces triethyl ortho-propionate to introduce the propan-2-yl group at position 1 of the triazoloquinoxaline core.
Key Reaction Conditions:
- Cyclization of 4 with triethyl ortho-isobutyrate occurs at 120°C for 6–8 hours in anhydrous ethanol.
- Yield: 78–82% after recrystallization from acetonitrile/water.
Introduction of the Propan-2-yl Group
The propan-2-yl group at position 1 of the triazoloquinoxaline is introduced via Mitsunobu alkylation. Patent data reveals that 2-iodoaniline derivatives are alkylated with propargyl alcohols under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Adapted for this synthesis, 4-chloro-triazolo[4,3-a]quinoxaline reacts with isopropyl alcohol in tetrahydrofuran (THF) at 0–5°C, yielding 1-(propan-2-yl)-4-chloro-triazolo[4,3-a]quinoxaline (6) .
Optimization Insights:
- Temperature control (<10°C) prevents undesired side reactions.
- Yield: 70–75% after column chromatography (silica gel, hexane/ethyl acetate).
Sulfur Incorporation via Nucleophilic Substitution
The sulfanyl group at position 4 is introduced through nucleophilic displacement of the chloride in 6 . Treatment with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 4 hours generates the thiol intermediate, which is subsequently reacted with chloroacetyl chloride to form 2-chloro-N-(3-chlorophenyl)acetamide (7) .
Critical Parameters:
- NaSH concentration: 1.5 equivalents to avoid polysulfide formation.
- Reaction time: Extended beyond 4 hours reduces yield due to oxidation.
Final Coupling and Acetamide Formation
The thiolated triazoloquinoxaline intermediate reacts with 7 in the presence of potassium carbonate (K₂CO₃) in acetone at reflux (56°C) for 12 hours. This nucleophilic substitution yields the target compound, which is purified via recrystallization from ethanol.
Characterization Data:
- Melting Point : 235–237°C.
- IR (KBr) : 3412 cm⁻¹ (N–H), 1734 cm⁻¹ (C=O), 1629 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 8.39 (s, 1H, triazolo-H), 7.67–8.30 (m, 8H, aryl-H), 3.47 (q, 2H, CH₂), 1.51 (t, 3H, CH₃).
Alternative Metal-Free Synthesis
Recent advancements enable metal-free synthesis of triazoloquinoxalines using iodine-mediated cyclization. In this approach, N-sulfonyl-2-iodoaniline undergoes cycloaddition with sodium azide under mild conditions, bypassing transition-metal catalysts. Applied to the target compound, this method reduces metal contamination and improves scalability.
Advantages:
Synthetic Pathway Comparison
Challenges and Optimization
- Byproduct Formation : Over-alkylation at the triazolo nitrogen is mitigated by stoichiometric control of isopropyl alcohol.
- Oxidation of Thiol : Use of nitrogen atmosphere and antioxidant additives (e.g., BHT) preserves thiol intermediates.
- Solvent Selection : DMF enhances solubility but requires post-reaction dialysis to remove residual solvent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazoloquinoxaline ring and chlorophenyl group participate in nucleophilic substitution under controlled conditions:
Example Reaction
Replacement of the 3-chloro substituent on the phenyl ring with amines:
-
Conditions : Copper iodide catalyst in dimethylformamide (DMF) at elevated temperatures .
-
Products : Substituted aniline derivatives with retained triazoloquinoxaline structure .
Oxidation and Reduction
The sulfanyl (-S-) bridge and triazole ring undergo redox transformations:
Sulfanyl Oxidation
-
Outcome : Sulfoxide (SO) or sulfone (SO₂) derivatives, confirmed via NMR shifts at δ 45–55 ppm (SO) and δ 60–70 ppm (SO₂) .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Basic Hydrolysis
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Functionalization via Sulfur Reactivity
The sulfanyl group serves as a nucleophile in alkylation and acylation:
Alkylation with Alkyl Halides
Acylation with Acid Chlorides
\text{-S-} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2}} \text{-S-COR}
Thermal and Photochemical Reactions
The triazoloquinoxaline core demonstrates stability up to 250°C but undergoes photodegradation under UV light (λ = 254 nm):
Photodegradation Products
-
Primary : Cleavage of the sulfanylacetamide bridge, forming 1-(propan-2-yl)- triazolo[4,3-a]quinoxaline-4-thiol and 3-chloroacetanilide.
-
Quantum Yield : Φ = 0.12 ± 0.03 in acetonitrile.
Comparative Reactivity Table
Mechanistic Insights
-
Triazoloquinoxaline Core : Electron-deficient nature facilitates electrophilic substitution at the quinoxaline C-2 and C-3 positions .
-
Sulfanyl Bridge : Polarizable sulfur atom enhances nucleophilicity, enabling alkylation and acylation .
-
Chlorophenyl Group : Ortho/para-directing effects influence substitution patterns in coupling reactions .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a chlorophenyl group, a triazoloquinoxaline moiety, and a sulfanyl acetamide group. Its molecular formula is . The synthesis typically involves multi-step reactions that include the formation of the triazoloquinoxaline structure followed by the introduction of the sulfanyl and acetamide groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(3-chlorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide. For instance, derivatives of quinoxaline have shown promising antiproliferative activity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines . This suggests that modifications to the triazoloquinoxaline core can enhance anticancer efficacy.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In silico studies using molecular docking techniques indicated that it may act as a 5-lipoxygenase inhibitor, which is significant given the role of this enzyme in inflammatory processes . Such activity could position it as a candidate for treating inflammatory diseases.
Case Studies and Experimental Findings
- Antiproliferative Activity : A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and tested for their antiproliferative effects. Many derivatives demonstrated significant activity against cancer cell lines .
- Molecular Docking Studies : The anti-inflammatory potential was assessed through molecular docking studies which suggested favorable interactions with 5-lipoxygenase, indicating a pathway for further development as an anti-inflammatory agent .
Potential Applications
Given its promising biological activities, this compound could find applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer or anti-inflammatory drugs.
- Research Tools : For studying mechanisms of cancer proliferation and inflammation.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds of this class might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and properties between the target compound and analogous derivatives:
Biological Activity
N-(3-chlorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a compound that exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial research. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of 480.99 g/mol. The presence of the [1,2,4]triazolo[4,3-a]quinoxaline moiety is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN4OS |
| Molecular Weight | 480.99 g/mol |
| CAS Number | 868255-48-5 |
Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit promising cytotoxic effects against various cancer cell lines. For instance, a study evaluated several compounds against A375 melanoma cells and found that specific derivatives significantly reduced cell viability at concentrations as low as 10 µM. The compound showed a residual viability percentage lower than 50%, indicating potent anticancer properties .
Table 1: Cytotoxicity of [1,2,4]Triazolo[4,3-a]Quinoxaline Derivatives
| Compound ID | Concentration (µM) | % Cell Viability (A375) |
|---|---|---|
| Compound 1 | 10 | 6% |
| Compound 2 | 10 | 50.7% |
| Compound 3 | 10 | 90.6% |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that triazole derivatives often exhibit broad-spectrum antibacterial and antifungal activities. For example, compounds containing the triazole scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.125 µg/mL |
| Compound B | Escherichia coli | 0.25 µg/mL |
| Compound C | Candida albicans | 0.5 µg/mL |
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its unique structural features. The presence of the triazole ring enhances its interaction with biological targets such as enzymes involved in cancer cell proliferation and microbial resistance mechanisms .
Case Studies
Several case studies have highlighted the compound's potential:
- Anticancer Evaluation : A study focusing on the synthesis and evaluation of triazoloquinoxaline derivatives found that specific modifications to the triazole ring improved cytotoxicity against various cancer cell lines.
- Antimicrobial Testing : Another study demonstrated that compounds derived from the triazolo framework showed significant inhibition against resistant strains of bacteria such as MRSA, suggesting potential clinical applications in treating infections caused by antibiotic-resistant pathogens .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (70–100°C) for cyclization steps to form the triazoloquinoxaline core .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while chlorinated solvents (e.g., dichloromethane) are used for thiol-ether bond formation .
- Reaction time : Extended durations (12–24 hours) for coupling reactions to ensure completion .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and verify the triazoloquinoxaline core .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm, S-H stretch at ~2550 cm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors intermediate formation .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
Q. What is the solubility profile, and how does it impact biological assays?
The compound exhibits:
- High solubility : In organic solvents (e.g., DMSO, ethanol) at 10–50 mM concentrations, suitable for in vitro studies .
- Limited aqueous solubility : <0.1 mg/mL in water, necessitating solubilization agents (e.g., cyclodextrins) for in vivo administration .
- Implications : Solvent choice must align with assay protocols to avoid precipitation or cytotoxicity from residual DMSO .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
Structure-Activity Relationship (SAR) studies of analogous compounds reveal:
| Substituent | Biological Activity (IC) | Key Finding |
|---|---|---|
| 3-Cl (target) | Anticancer: 2.3 µM (HeLa) | Enhanced lipophilicity improves membrane permeability . |
| 3-F | Antimicrobial: MIC 8 µg/mL (E. coli) | Fluorine increases electronegativity, boosting target binding . |
| 3-Br | Reduced solubility | Bromine’s bulkiness limits bioavailability despite similar potency . |
| Methodological note : Use isosteric replacements (e.g., Cl → CF) to balance lipophilicity and solubility . |
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
- Compound stability : Degradation in aqueous buffers may reduce apparent activity. Use fresh stock solutions and validate stability via HPLC .
- Structural analogs : Compare activity of the 3-Cl derivative with 3-F and 3-Br analogs to isolate substituent effects .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl) to the phenyl ring without compromising target binding .
- Prodrug design : Mask the acetamide moiety with ester prodrugs to enhance oral bioavailability .
- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to improve aqueous dispersion and reduce toxicity .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Mechanistic heterogeneity : The compound may act via multiple pathways (e.g., kinase inhibition vs. DNA intercalation), leading to cell-type-specific responses .
- Experimental design : Varying incubation times (24 vs. 72 hours) or serum concentrations in cell culture media alter observed IC values . Recommendation : Standardize assay conditions and include positive controls (e.g., doxorubicin) for cross-study comparisons .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures for triazoloquinoxaline derivatives in and .
- SAR Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets .
- Analytical Workflows : Combine NMR, HPLC, and MS for rigorous quality control ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
